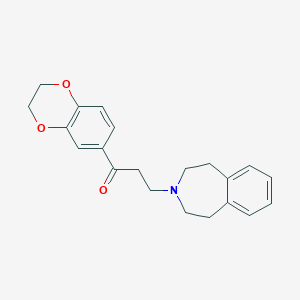
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-1-propanone, also known as BPAP, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. BPAP is a dopaminergic agent that acts as a partial agonist at the D2 dopamine receptor, which is involved in the regulation of movement, cognition, and emotion.
科学的研究の応用
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-1-propanone has been studied extensively for its potential therapeutic applications in the treatment of Parkinson's disease, depression, and attention deficit hyperactivity disorder (ADHD). In Parkinson's disease, this compound has been shown to improve motor function and reduce the side effects associated with current treatments. In depression, this compound has been shown to improve mood and cognitive function. In ADHD, this compound has been shown to improve attention and reduce hyperactivity.
作用機序
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-1-propanone acts as a partial agonist at the D2 dopamine receptor, which is involved in the regulation of movement, cognition, and emotion. By binding to the receptor, this compound increases the release of dopamine, a neurotransmitter that plays a key role in these functions. This compound also acts as a partial agonist at the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to increase the release of dopamine in the brain, which can lead to improved motor function, mood, and cognitive function. This compound has also been shown to increase the release of norepinephrine and serotonin, which are neurotransmitters that play a role in attention and mood regulation. Additionally, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons in the brain.
実験室実験の利点と制限
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-1-propanone has several advantages for lab experiments, including its high potency and selectivity for the D2 dopamine receptor. However, this compound is a synthetic compound that requires expertise in organic chemistry for its synthesis. Additionally, this compound has a short half-life and is rapidly metabolized in the body, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for research on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-1-propanone. One area of interest is its potential as a treatment for other neurological disorders, such as Alzheimer's disease and schizophrenia. Another area of interest is its potential as a cognitive enhancer, particularly in the elderly. Additionally, further research is needed to understand the long-term effects of this compound and its potential side effects.
合成法
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-1-propanone is synthesized through a multi-step process that involves the reaction of several reagents. The synthesis method for this compound is complex and requires expertise in organic chemistry. The first step involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1,2,4,5-tetrahydro-3H-3-benzazepine to form the desired product, this compound.
特性
分子式 |
C21H23NO3 |
|---|---|
分子量 |
337.4 g/mol |
IUPAC名 |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)propan-1-one |
InChI |
InChI=1S/C21H23NO3/c23-19(18-5-6-20-21(15-18)25-14-13-24-20)9-12-22-10-7-16-3-1-2-4-17(16)8-11-22/h1-6,15H,7-14H2 |
InChIキー |
ZCDKQGFVOBMWRO-UHFFFAOYSA-N |
SMILES |
C1CN(CCC2=CC=CC=C21)CCC(=O)C3=CC4=C(C=C3)OCCO4 |
正規SMILES |
C1CN(CCC2=CC=CC=C21)CCC(=O)C3=CC4=C(C=C3)OCCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-(2-Chlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295092.png)

![7,7-bis(hydroxymethyl)-3-methyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B295096.png)

![(2Z)-N-[3-(methylamino)propyl]-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide](/img/structure/B295109.png)
![2-[Benzyl(methyl)amino]ethyl furan-2-carboxylate](/img/structure/B295110.png)
![2-[Benzyl(methyl)amino]ethyl 4-fluorobenzoate](/img/structure/B295113.png)
![2-[Benzyl(methyl)amino]ethyl 3-fluorobenzoate](/img/structure/B295114.png)
![2-[Benzyl(methyl)amino]ethyl benzoate](/img/structure/B295115.png)



